molecular formula C18H19F3N4O2S B298756 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B298756
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: SFZKIXPPGWOVPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as CTAP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids.

Wirkmechanismus

CTAP acts as a competitive antagonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to this receptor, CTAP blocks the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This results in a reduction in the analgesic effects of opioids, as well as a reduction in their potential for abuse and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in both in vitro and in vivo models, and it has been shown to reduce the potential for opioid abuse and dependence. CTAP has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not well understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which allows for the specific targeting of this receptor in various physiological and pathological processes. CTAP is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of the μ-opioid receptor in various models. However, one of the limitations of CTAP is its relatively low potency compared to other μ-opioid receptor antagonists, which may limit its usefulness in certain applications.

Zukünftige Richtungen

There are a number of future directions for the study of CTAP and its potential therapeutic applications. One area of interest is the use of CTAP as a treatment for opioid addiction, as well as for the management of chronic pain. Other areas of interest include the investigation of the anti-inflammatory and anti-tumor effects of CTAP, as well as the development of more potent and selective μ-opioid receptor antagonists. Overall, CTAP represents a promising tool for the study of the μ-opioid receptor and its potential therapeutic applications.

Synthesemethoden

The synthesis of CTAP involves the condensation of 2-cyclohexylidenehydrazinecarbothioamide with 2-(trifluoromethyl)benzoyl chloride, followed by the reaction with acetic anhydride. The product is then purified by column chromatography to obtain CTAP in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, and it has been used to study the role of this receptor in various physiological and pathological processes. CTAP has also been used to investigate the potential use of μ-opioid receptor antagonists as a treatment for opioid addiction, as well as for the management of chronic pain.

Eigenschaften

Produktname

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molekularformel

C18H19F3N4O2S

Molekulargewicht

412.4 g/mol

IUPAC-Name

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-8-4-5-9-13(12)22-15(26)10-14-16(27)23-17(28-14)25-24-11-6-2-1-3-7-11/h4-5,8-9,14H,1-3,6-7,10H2,(H,22,26)(H,23,25,27)

InChI-Schlüssel

SFZKIXPPGWOVPF-UHFFFAOYSA-N

Isomerische SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

Kanonische SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.